molecular formula C11H12ClNO3 B1309260 ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-43-6

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1309260
CAS No.: 68281-43-6
M. Wt: 241.67 g/mol
InChI Key: YQUPYAAIKGIVAV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H12ClNO3 It is a benzoxazine derivative, characterized by the presence of a chloro substituent at the 6th position and an ethyl ester group at the 2nd position of the benzoxazine ring

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its catalytic function

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting DNA replication and transcription . This disruption leads to the activation of cell signaling pathways that promote cell death. Furthermore, this compound can influence gene expression by inhibiting the activity of topoisomerase I, resulting in altered transcriptional profiles . The compound also affects cellular metabolism by interfering with the normal function of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of topoisomerase I, this compound inhibits the enzyme’s catalytic activity, leading to the accumulation of DNA breaks and subsequent cell death

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of topoisomerase I activity and persistent effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits topoisomerase I activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of topoisomerase I affects DNA replication and transcription, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells affects its ability to interact with enzymes and other biomolecules, thereby influencing its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzoxazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzoxazine ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Nucleophilic substitution: Products include derivatives with different substituents at the 6th position.

    Hydrolysis: The major product is 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the benzoxazine ring.

Scientific Research Applications

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on various cellular pathways and molecular targets.

Comparison with Similar Compounds

Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:

    Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a methyl group instead of a chloro group.

    Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a fluoro group instead of a chloro group.

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUPYAAIKGIVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396897
Record name Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-43-6
Record name Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

43.0 g of 2-amino-4-chlorophenol was dissolved in 500 ml of anhydrous acetone containing 42.0 g of anhydrous potassium carbonate. That mixture was heated to reflux temperature and 23.0 g of ethyl 2,3-dibromopropionate was added dropwise. In three additional portions each, additional ester and carbonate were added to the refluxing mixture until a total of 124 g of carbonate and 85.8 g of ester had been added. The mixture was refluxed for 21 hours. Solids were filtered from the mixture and washed with acetone. The filtrate was stripped of solvent and the residue was taken up in water. The water solution was extracted with ether. The ether extract was dried (MgSO4) and the solvent was stripped. The residue was eluted through a silica gel column using Solvent No. 3, the solvent was stripped and the residue was recrystallized from ethanol, then from ether to give ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (3A), as white crystals, mp; 85.5°-86.5° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Quantity
124 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
85.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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